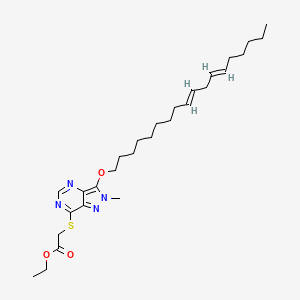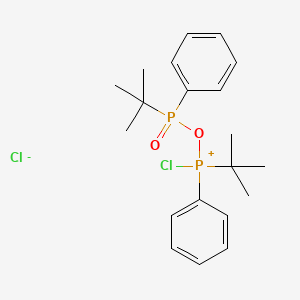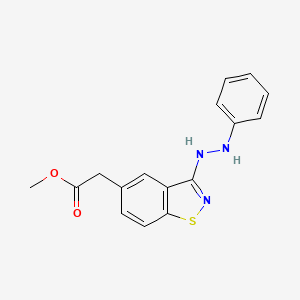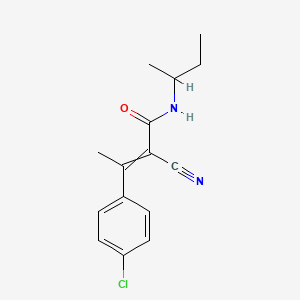
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and an allyl group attached to a methoxyphenoxy moiety. Its chemical properties make it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate oxazolidinone precursor. One common method includes the use of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, which is refluxed with different aromatic acid chlorides and cinnamyl chloride in the presence of ammonium thiocyanate and acetone . The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and diabetes
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it has been found to modulate the activity of other enzymes and proteins involved in metabolic pathways, contributing to its diverse biological effects.
類似化合物との比較
Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): A natural compound with similar structural features, known for its antimicrobial and antioxidant properties.
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid: Another derivative with applications in medicinal chemistry.
Uniqueness
5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone stands out due to its unique combination of an oxazolidinone ring and an allyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
CAS番号 |
101932-27-8 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
5-(2-methoxy-4-prop-2-enylphenoxy)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-3-4-9-5-6-10(11(7-9)16-2)17-12-8-14-13(15)18-12/h3,5-7,12H,1,4,8H2,2H3,(H,14,15) |
InChIキー |
FUCXGNBOTPVNQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CNC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)

![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)



![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)

